![molecular formula C18H19N7O2S B2918793 N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide CAS No. 1207032-11-8](/img/structure/B2918793.png)
N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a tetrazole ring, a thiazole ring, and an amide group. Tetrazole derivatives are known to exhibit a wide range of biological activities, including anticancer , antiviral, and antibacterial properties . Thiazole derivatives also have significant therapeutic potential and have been studied for their anticancer , anti-inflammatory, and antifungal activities .
Molecular Structure Analysis
The molecular structure of this compound can be confirmed using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the tetrazole ring is known to participate in various reactions, such as substitution and addition reactions . The amide group could also undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its molecular structure. These properties could be determined through various experimental techniques .Scientific Research Applications
However, compounds with similar core structures, such as triazole and benzamide, have been researched for their potential as anticancer agents and aromatase inhibitors . These findings suggest that the compound may also have applications in these areas, although this is speculative without direct evidence.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound, also known as N-[4-({[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide, is primarily targeted towards cancer cells . It has shown potent anticancer activity against various human cancer cell lines including MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian) .
Mode of Action
The compound interacts with cancer cells, leading to their death . This interaction leads to changes in the cancer cells that result in their death .
Biochemical Pathways
The compound affects various biochemical pathways within the cancer cells . These pathways are involved in cell growth and proliferation. By affecting these pathways, the compound inhibits the growth and proliferation of the cancer cells .
Pharmacokinetics
It is known that the compound’s ability to form hydrogen bonds with different targets can lead to the improvement of its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of the compound’s action is the death of cancer cells . This is achieved by inhibiting the growth and proliferation of the cancer cells . The compound has shown moderate to high anticancer activity against various human cancer cell lines .
properties
IUPAC Name |
N-[4-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2S/c26-16(20-13-5-7-15(8-6-13)25-11-19-23-24-25)9-14-10-28-18(21-14)22-17(27)12-3-1-2-4-12/h5-8,10-12H,1-4,9H2,(H,20,26)(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTXJNKSBKTCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.